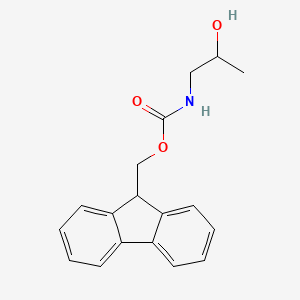

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Description

The Foundational Role of 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a prominent amine-protecting group in organic synthesis, first introduced in the 1970s by Louis A. Carpino and Grace Y. Han. acs.org Its development provided a crucial tool that was cleavable under basic conditions, complementing the existing acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. acs.orgpublish.csiro.au This orthogonality is a key reason for its widespread adoption.

The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). acs.orgwikipedia.org The defining characteristic of the Fmoc group is its lability to bases. wikipedia.org Deprotection is readily achieved using a weak organic base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgluxembourg-bio.com The cleavage mechanism proceeds through a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This process is rapid and yields the free amine, carbon dioxide, and dibenzofulvene, which can be easily removed. acs.orgluxembourg-bio.com

The utility of Fmoc chemistry is most famously demonstrated in solid-phase peptide synthesis (SPPS). publish.csiro.auwikipedia.org In the Fmoc/tBu strategy for SPPS, the temporary N-terminal α-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the permanent protecting groups on the amino acid side chains are acid-labile (e.g., based on tert-butyl, tBu). wikipedia.org This allows for the selective removal of the Fmoc group at each step of peptide elongation without disturbing the side-chain protection or the acid-sensitive linker anchoring the peptide to the solid support. wikipedia.org The strong UV absorbance of the dibenzofulvene byproduct also allows for real-time monitoring of the deprotection step. publish.csiro.au

| Property | Description |

| Chemical Nature | Urethane-type protecting group. |

| Introduction Reagents | 9-fluorenylmethyl-chloroformate (Fmoc-Cl), 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org |

| Protected Group | Primary and Secondary Amines. wikipedia.org |

| Stability | Stable to acidic conditions and hydrolysis. wikipedia.org |

| Cleavage Conditions | Mild basic conditions, typically 20% piperidine in DMF. wikipedia.org |

| Mechanism of Removal | Base-catalyzed β-elimination. luxembourg-bio.com |

| Key Application | Solid-Phase Peptide Synthesis (SPPS). wikipedia.org |

Specific Academic Relevance of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate as a Building Block and Protecting Group Precursor

The compound this compound is a bifunctional molecule that embodies the principles of Fmoc chemistry. It is, in essence, an Fmoc-protected amino alcohol. Its structure consists of the 2-hydroxypropylamine core, where the amino group is masked as a carbamate (B1207046) by the Fmoc protecting group, leaving a free secondary hydroxyl group.

The academic relevance of this compound stems from the strategic utility of its two distinct functional groups:

The Fmoc-Protected Amine: The presence of the Fmoc group allows the nitrogen atom to be carried through multiple synthetic steps that might involve reagents incompatible with a free amine. At a desired point in the synthesis, the Fmoc group can be cleanly removed under standard basic conditions to liberate the amine, which can then participate in further reactions such as amide bond formation or alkylation.

The Free Hydroxyl Group: The secondary alcohol functionality provides a reactive handle for a different set of chemical transformations. It can be oxidized, esterified, etherified, or used as a nucleophile in ring-opening reactions, allowing for the elaboration of the molecular structure.

Therefore, this compound serves as a precursor for introducing a 2-aminopropanol moiety into a target molecule in a controlled, stepwise fashion. A synthetic chemist could, for example, first utilize the hydroxyl group to attach the building block to a larger molecular scaffold and then, in a later step, deprotect the amine to reveal a new reactive site for further functionalization. This capacity to act as a bifunctional linker or scaffold component makes it a relevant tool in the toolkit of medicinal and synthetic organic chemists.

| Compound Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| Structure | Fmoc group attached to the nitrogen of 1-amino-2-propanol. |

| Key Functional Groups | Carbamate (Fmoc-protected amine), Secondary Alcohol (-OH) |

| Synthetic Role | Bifunctional building block, Precursor to 1-amino-2-propanol derivatives. |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRKFSWUZABMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Methodologies for 9h Fluoren 9 Ylmethyl N 2 Hydroxypropyl Carbamate and Its Analogs

Established Synthetic Routes to N-Fmoc-Protected Amino Alcohols

The protection of the amino group of amino alcohols with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a fundamental step in many synthetic strategies. Several well-established methods are routinely employed for this transformation.

Reaction of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) with Amino Alcohols

The most direct and widely used method for the N-Fmoc protection of amino alcohols is the reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). nih.gov This reaction is typically carried out under alkaline conditions to neutralize the hydrochloric acid generated during the reaction. A common procedure involves dissolving the amino alcohol in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, followed by the addition of a solution of Fmoc-Cl in an organic solvent like dioxane or acetone. The reaction is generally rapid and proceeds at room temperature.

The general reaction scheme is as follows:

R-NH₂ + Fmoc-Cl + NaHCO₃ → R-NH-Fmoc + NaCl + H₂O + CO₂

This method is effective for a wide range of amino alcohols, affording the corresponding N-Fmoc-protected derivatives in good to excellent yields.

Table 1: Examples of N-Fmoc Protection of Amino Alcohols using Fmoc-Cl

| Amino Alcohol | Base | Solvent System | Yield (%) |

| 2-Amino-1-propanol | Sodium Bicarbonate | Dioxane/Water | >90 |

| Ethanolamine | Sodium Carbonate | Acetone/Water | ~95 |

| (S)-2-Amino-3-phenyl-1-propanol | Sodium Bicarbonate | Dioxane/Water | >90 |

Reduction of Fmoc-α-Amino Acyl Azides to Fmoc-β-Amino Alcohols

An alternative and efficient route to Nα-Fmoc-β-amino alcohols involves the reduction of Fmoc-α-amino acyl azides. niscpr.res.inresearchgate.net This method is particularly useful as Fmoc-amino acid azides are stable, crystalline solids that can be prepared in a straightforward manner from the corresponding Fmoc-amino acids. niscpr.res.inrsc.org The reduction is typically achieved using a mild reducing agent such as aqueous sodium borohydride (B1222165) (NaBH₄). niscpr.res.inresearchgate.net

The synthesis of Fmoc-β-amino alcohols via this route is rapid and efficient, often completed within minutes at 0°C. niscpr.res.in A key advantage of this method is the retention of optical purity, as the reduction of Fmoc-amino acid azides to the corresponding Fmoc-β-amino alcohols has been shown to be free from racemization. niscpr.res.in

Table 2: Synthesis of Fmoc-β-Amino Alcohols from Fmoc-α-Amino Acyl Azides

| Fmoc-α-Amino Acyl Azide (B81097) | Reducing Agent | Reaction Time | Yield (%) |

| Fmoc-Ala-N₃ | aq. NaBH₄ | 10 min | 92 |

| Fmoc-Val-N₃ | aq. NaBH₄ | 10 min | 90 |

| Fmoc-Phe-N₃ | aq. NaBH₄ | 10 min | 94 |

Innovative and Green Chemistry Approaches in Fmoc-Carbamate Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of innovative techniques for N-Fmoc protection.

Ultrasound-Assisted N-Fmoc Protection Protocols for Amines

Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. The application of ultrasound to the N-Fmoc protection of amines, including amino alcohols, offers several advantages over conventional methods, such as shorter reaction times, higher yields, and often solvent-free conditions.

This eco-sustainable method typically involves the direct reaction of an amine with Fmoc-Cl under ultrasonic irradiation. The reactions are often complete within a few minutes and can be performed in the absence of a catalyst. The mildness and efficiency of this protocol make it an attractive alternative for the synthesis of N-Fmoc derivatives.

Mitsunobu-Free Methods for Fmoc-Protected Amino Azides from Alcohols

The conversion of alcohols to azides is a key transformation in organic synthesis. While the Mitsunobu reaction is a common method for this purpose, it generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. organic-chemistry.org Consequently, Mitsunobu-free alternatives are highly desirable.

One such method for the synthesis of Fmoc-protected amino azides from the corresponding Fmoc-protected amino alcohols involves a two-step process: iodination followed by azide substitution. researchgate.net This approach avoids the use of the highly toxic hydrazoic acid often employed in the Mitsunobu reaction. researchgate.net The amino alcohol is first converted to an intermediate iodide, which is then reacted with sodium azide to yield the desired amino azide. This method provides a safer and more practical route to these important synthetic intermediates.

Synthesis of Stereoisomers and Chiral Derivatives of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

The synthesis of enantiomerically pure stereoisomers of this compound and its analogs is of significant interest, particularly for applications in asymmetric synthesis and the development of chiral drugs.

One powerful method for the enantioselective synthesis of Fmoc-protected amino alcohols is the Sharpless Asymmetric Aminohydroxylation (SAA). nih.govacs.orgacs.org This reaction allows for the direct conversion of alkenes into chiral amino alcohols with high enantiomeric excess. nih.govacs.org Using specific chiral ligands, such as derivatives of dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), it is possible to control the stereochemical outcome of the reaction and produce the desired enantiomer of the Fmoc-amino alcohol. nih.gov The SAAH reaction using FmocNHCl as the nitrogen source has been shown to be a practical method for preparing a variety of chiral amino alcohols with enantiomeric ratios often exceeding 95:5. nih.govacs.org

Another approach to obtaining chiral Fmoc-protected amino alcohol derivatives involves starting from enantiomerically pure amino acids. For instance, chiral monomer backbones for peptide nucleic acids (PNAs) can be prepared by the reductive amination of N-Fmoc-protected L- or D-alaninals, which are derived from the corresponding alanines. researchgate.net This strategy ensures the stereochemical integrity of the final product. The chiral analysis of N-Fmoc protected amino acids, the precursors to these chiral amino alcohols, can be effectively performed using macrocyclic glycopeptide-based chiral stationary phases in HPLC. sigmaaldrich.com

Mechanistic Investigations and Chemical Transformations of 9h Fluoren 9 Ylmethyl N 2 Hydroxypropyl Carbamate

Detailed Studies on Fmoc Cleavage Mechanisms (Base-Catalyzed β-Elimination)

The removal of the Fmoc protecting group is a critical step in synthetic methodologies, particularly in SPPS. nih.gov The cleavage proceeds via a base-catalyzed β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgacs.org This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govtotal-synthesis.com

The deprotonation results in the formation of a stabilized carbanion (a fluorenyl anion), which is aromatic. total-synthesis.com This intermediate then undergoes elimination, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide and the free amine of the substrate. acs.orgluxembourg-bio.com The secondary amine used for deprotection also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing unwanted side reactions with the deprotected amine. nih.govacs.org

Proton Abstraction: A base removes the proton from the C9 position of the fluorenyl group. This is the rate-determining step. rsc.org

Elimination and Scavenging: The resulting anion eliminates to form dibenzofulvene, which is then trapped by the base. nih.govacs.org

The efficiency of Fmoc cleavage is dependent on the base used. While piperidine is the most common choice, other bases like piperazine (B1678402) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been investigated to optimize deprotection kinetics and minimize side reactions. rsc.orgnih.gov

| Base | Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-50% | DMF | Standard reagent, acts as both base and scavenger. scielo.org.mx |

| Piperazine | 5% (+2% DBU) | DMF | Can offer faster kinetics than 20% piperidine. rsc.org |

| DBU | 2% | DMF | Strong, non-nucleophilic base; requires a separate scavenger. rsc.org |

| 4-Methylpiperidine | 20-30% | DMF | Reported to have faster reaction rates than piperidine. scielo.org.mx |

Derivatization Strategies and Functional Group Interconversions of the Hydroxypropyl Moiety

The secondary alcohol of the hydroxypropyl group in 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate offers a site for various chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidation and Reduction Reactions

The secondary hydroxyl group can be oxidized to a ketone, yielding 9H-fluoren-9-ylmethyl N-(2-oxopropyl)carbamate. This transformation is typically achieved using mild oxidizing agents to avoid affecting the Fmoc group. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are suitable for this purpose. The resulting ketone can serve as a precursor for further modifications, such as reductive amination or the formation of hydrazones.

Conversely, if the molecule were to contain a ketone, it could be reduced back to the secondary alcohol. This reduction can be performed stereoselectively using various reducing agents, allowing for the synthesis of specific diastereomers. Common reagents for this purpose include sodium borohydride (B1222165).

Nucleophilic Substitution and Esterification

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, a more direct and widely used method for substitution on secondary alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the direct conversion of the alcohol to various other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. wikipedia.orgnih.gov The reaction typically employs a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Esterification of the hydroxyl group can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction with a carboxylic acid. The Mitsunobu reaction also provides a mild route to ester formation from a carboxylic acid nucleophile. organic-chemistry.org

| Reaction Type | Reagents | Product Functional Group | Key Features |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane (DMP), Swern Oxidation | Ketone | Mild conditions compatible with Fmoc group. |

| Esterification | Acyl chloride/base, Carboxylic acid/DCC | Ester | Standard acylation methods. |

| Nucleophilic Substitution (Mitsunobu) | PPh3, DEAD/DIAD, Nucleophile (e.g., RCOOH, HN3) | Ester, Azide (B81097), etc. | Proceeds with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org |

Mitigation of Undesired Side Reactions in Fmoc-Carbamate Chemistry

While the Fmoc group is a cornerstone of modern peptide synthesis, its application is not without challenges. Several side reactions can occur during the introduction and cleavage of the Fmoc group, potentially compromising the yield and purity of the desired product.

Control of Oligomerization during Fmoc Introduction

During the protection of an amino alcohol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under standard Schotten-Baumann conditions, oligomerization can be a significant side reaction. researchgate.netnih.gov This occurs when a newly formed Fmoc-protected amino acid reacts with another unprotected amino acid molecule before the reaction is complete.

To circumvent this, several strategies have been developed:

Use of Fmoc-OSu: 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is a more stable and less reactive acylating agent than Fmoc-Cl. total-synthesis.com Its use generally leads to cleaner reactions with a lower propensity for oligomerization. total-synthesis.com

In Situ Silylation: The amino acid can be transiently protected by reacting it with a silylating agent like trimethylsilylchloride. researchgate.net The resulting O,N-bis-trimethylsilyl-amino acid is then reacted with the acylating agent, which effectively prevents the formation of oligomers. researchgate.net

Neutral Conditions: Performing the reaction under neutral conditions, for instance, using activated zinc dust, can also circumvent the oligomerization side reaction typically observed under basic Schotten-Baumann conditions. nih.gov

Strategic Applications of 9h Fluoren 9 Ylmethyl N 2 Hydroxypropyl Carbamate in Complex Molecular Architecture Synthesis

Implementation in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. bachem.combachem.com The Fmoc/tBu (tert-butyl) strategy is a dominant methodology due to its use of milder reaction conditions compared to the alternative Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. bachem.comdu.ac.in

The fundamental principle of Fmoc SPPS involves the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. bachem.comchempep.com The synthesis cycle begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). peptide.com This step reveals a free amine, which then participates in a coupling reaction with the carboxyl group of the next Fmoc-protected amino acid. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. bachem.com Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups (typically acid-labile tBu-based groups) are removed simultaneously, most often with a strong acid cocktail containing trifluoroacetic acid (TFA). thermofisher.com The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protecting groups is a key advantage of this strategy. nih.gov

Development and Optimization of Fmoc-Compatible Linker Systems (e.g., Safety-Catch, Silyl)

The linker, which connects the growing peptide chain to the solid support, is a critical component in SPPS. Its stability and cleavage characteristics dictate the conditions under which the final peptide can be released. sigmaaldrich.com For Fmoc-SPPS, linkers must be stable to the repetitive basic conditions used for Fmoc deprotection but cleavable under specific, controlled conditions at the end of the synthesis.

Safety-Catch Linkers: These linkers are designed to be stable throughout the entire synthesis but can be "activated" by a specific chemical transformation, rendering them labile to a set of conditions they previously resisted. nih.govmdpi.com This approach offers an additional layer of orthogonality and flexibility. For instance, a sulfonamide-based linker is stable to both the basic conditions of Fmoc removal and the acidic conditions used for side-chain deprotection. After peptide assembly, the sulfonamide can be alkylated, which activates the linker for subsequent nucleophilic cleavage to release the peptide amide. nih.gov Another example involves linkers that are activated by oxidation or reduction. nih.gov The 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker is stable to both piperidine and TFA; however, after reduction of the sulfoxide to a sulfide, the linker becomes acid-labile and can be cleaved with TFA. nih.gov

Silyl Linkers: Silyl-based linkers provide an alternative orthogonal strategy, offering mild cleavage conditions that are compatible with sensitive peptide sequences. These linkers are stable to both acidic and basic treatments typical of Fmoc-SPPS. The peptide is cleaved from the silyl linker by treatment with fluoride ions, for instance, from tetrabutylammonium fluoride (TBAF). This method is particularly useful for the synthesis of fully protected peptide fragments, which can be used in subsequent segment condensation strategies.

| Linker Type | Activation Principle | Cleavage Conditions | Key Advantages | Typical Application |

|---|---|---|---|---|

| Wang Resin | Acid Labile | High concentration TFA (e.g., 95%) | Standard, widely used for peptide acids | Synthesis of C-terminal carboxyl peptides |

| Safety-Catch (Sulfonamide) | Alkylation (e.g., with iodoacetonitrile) | Nucleophilic displacement (e.g., thiols) | Orthogonal to both Fmoc and Boc strategies; allows for fragment synthesis | Synthesis of peptide thioesters and amides |

| Safety-Catch (Mmsb) | Reduction of sulfoxide to sulfide | TFA | Compatible with both Fmoc and Boc chemistry | Synthesis of peptide acids |

| Silyl Linker | Fluoride-mediated Si-O bond cleavage | Fluoride source (e.g., TBAF, HF-Pyridine) | Very mild cleavage; orthogonal to most protecting groups | Synthesis of fully protected peptide fragments |

Role in the Synthesis of Post-Translationally Modified Peptides

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The mild conditions of the Fmoc SPPS strategy make it the method of choice for synthesizing peptides containing PTMs, as many of these modifications are unstable to the harsh hydrofluoric acid (HF) cleavage used in Boc-SPPS. nih.gov Generally, modified peptides are synthesized by incorporating pre-formed, protected amino acid building blocks during the stepwise chain elongation. nih.gov

Phosphopeptides: Phosphorylation of serine, threonine, and tyrosine residues is a key regulatory mechanism in cells. The synthesis of phosphopeptides is commonly achieved using Fmoc-amino acids where the phosphate group is protected, for example, as a monobenzyl ester (e.g., Fmoc-Ser(PO(OBzl)OH)-OH). nbinno.comthieme-connect.de The coupling of these building blocks can be challenging and may require specific coupling reagents like HATU to achieve high efficiency. kohan.com.tw A significant side reaction is β-elimination of the phosphate group under the basic conditions of Fmoc deprotection, especially at elevated temperatures. researchgate.netacs.org Strategies to mitigate this include performing the deprotection step at room temperature following the incorporation of the phosphoamino acid. kohan.com.tw

Glycopeptides: Glycosylation plays a critical role in protein folding, stability, and recognition events. Fmoc SPPS allows for the site-specific incorporation of glycans by using pre-synthesized glycosylated amino acid building blocks (e.g., Fmoc-Asn(Ac-GlcNAc)-OH). rsc.org A major challenge is the steric bulk of the glycan moiety, which can hinder coupling efficiency, often necessitating the use of a large excess of the expensive building block and extended reaction times or higher temperatures. rsc.org Recent advancements using high-temperature, flow-based synthesis have shown promise in accelerating the synthesis of multi-glycosylated peptides with high purity. rsc.org

| Modification | Fmoc Building Block Example | Key Synthetic Challenge | Mitigation Strategy |

|---|---|---|---|

| Phosphorylation (Serine) | Fmoc-Ser(PO(OBzl)OH)-OH | β-elimination during Fmoc deprotection; inefficient coupling. researchgate.net | Use of potent coupling reagents (HATU); room temperature deprotection. kohan.com.tw |

| N-Glycosylation (Asparagine) | Fmoc-L-Asn[Glc(OAc)4]-OH | Steric hindrance leading to poor coupling efficiency. rsc.org | Use of excess building block; microwave or high-temperature synthesis. rsc.org |

| Methylation (Lysine) | Fmoc-Lys(Me,Boc)-OH | Potential for side-chain promoted Fmoc cleavage. | Use of short, single coupling times. |

| Sulfation (Tyrosine) | Fmoc-Tyr(SO3nP)-OH | Lability of the sulfate group. | Post-cleavage removal of the nP protecting group. |

Approaches to Overcome Difficult Sequences and Impurities in Fmoc SPPS

One of the most significant challenges in SPPS is the synthesis of "difficult sequences." These are peptide chains that, due to their sequence, tend to aggregate on the solid support by forming stable secondary structures, primarily β-sheets. nih.govfrontiersin.org This aggregation prevents reagents from accessing the reactive N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions and resulting in deletion sequences and low yields. nih.gov

Several strategies have been developed to disrupt this on-resin aggregation:

Backbone Protection: Reversible protection of a backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) effectively disrupts the inter-chain hydrogen bonding that leads to aggregation. sigmaaldrich.com

Pseudoproline Dipeptides: The introduction of oxazolidine derivatives of Ser or Thr (pseudoprolines) into the peptide backbone induces a "kink" that acts as a structure-breaker, improving solvation and reaction kinetics. nih.gov

Chaotropic Agents: The addition of salts like LiCl or KSCN to the reaction medium can help to disrupt secondary structures. sigmaaldrich.com

Elevated Temperatures: Performing the synthesis at higher temperatures, often with the aid of microwave irradiation, can help to reduce aggregation and accelerate reaction rates. However, care must be taken as this can also increase the rate of side reactions like aspartimide formation. nih.gov

A common impurity in Fmoc SPPS is the formation of aspartimide, which occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue under basic conditions. nih.gov This can lead to the formation of β-aspartyl peptides and racemization. This side reaction is particularly problematic in Asp-Gly or Asp-Ser sequences. The use of backbone protection on the residue following the Asp, such as with a Dmb-Gly dipeptide, can effectively prevent this side reaction. sigmaaldrich.com

| Strategy | Mechanism | Applicability | Example of Improvement |

|---|---|---|---|

| Backbone Protection (Hmb/Dmb) | Disrupts inter-chain hydrogen bonding by modifying the amide backbone. sigmaaldrich.com | Effective for highly aggregating sequences, especially transmembrane and amyloid peptides. sigmaaldrich.com | Synthesis of a 64-residue transmembrane peptide was achieved in high purity using multiple (Tmob)Gly substitutions. sigmaaldrich.com |

| Pseudoproline Dipeptides | Induces a kink in the peptide backbone, disrupting β-sheet formation. nih.gov | Used at X-Ser or X-Thr positions within a sequence prone to aggregation. | Improved synthesis of aggregation-prone sequences like the islet amyloid polypeptide. nih.gov |

| Microwave-Assisted SPPS | Increases reaction kinetics for both deprotection and coupling steps. | General application to accelerate synthesis and improve efficiency for difficult couplings. | Successful synthesis of Aβ1-42, a notoriously difficult peptide, has been reported with improved purity. nih.gov |

| Chaotropic Salts (e.g., LiCl) | Disrupts secondary structure formation through salt effects. sigmaaldrich.com | Can be added to coupling or deprotection solutions. | Improves resin swelling and reaction efficiency in problematic steps. |

Contributions to the Synthesis of Peptidomimetics and Unnatural Oligomers

While peptides have significant therapeutic potential, they often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are built from non-natural backbones, such as ureas or guanidines, to overcome these limitations. The Fmoc-protected compound 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate and related structures serve as valuable precursors for the monomers required to build these unnatural oligomers.

Precursor for Oligomeric Urea and Guanidine Monomers

Oligomeric Ureas: Oligoureas are synthesized by the sequential connection of monomers via urea linkages. Solid-phase synthesis of oligoureas can be achieved by reacting resin-bound amines with isocyanates, or by using carbonyl diimidazole (CDI) for the coupling reaction. rsc.org Monomers for this process can be derived from Fmoc-protected amino acids. For example, an Fmoc-protected amino acid can be reduced to the corresponding amino alcohol, which can then be further functionalized to create a diamine monomer suitable for oligourea synthesis. Isocyanate-free methods, such as the melt polycondensation of diamines with urea, are also being developed as safer and more environmentally friendly alternatives. rsc.orgdigitellinc.com

Oligomeric Guanidines: The guanidinium group is protonated at physiological pH, making guanidinium-rich oligomers highly cationic. This property is exploited in applications such as cell-penetrating peptides and antimicrobial agents. The synthesis of N,N'-bridged oligomeric guanidines can be performed on a solid support. nih.gov Monomers are prepared from common amino acids, retaining their side-chain diversity. The elongation process can utilize an acid-sensitive sulfonyl-activated thiourea, which forms a carbodiimide intermediate for the guanidinylation reaction. nih.gov This allows for the efficient, directional synthesis of oligoguanidines with defined sequences. nih.gov

Construction of Branched and Cyclic Peptides

Branched Peptides: Branched peptides, such as multiple antigenic peptides (MAPs), are used to present multiple copies of a peptide epitope to elicit a strong immune response. Their synthesis is readily accomplished using Fmoc SPPS by employing an amino acid with an orthogonally protected side chain, such as Fmoc-Lys(Boc)-OH. The main peptide backbone is synthesized first. Then, the side-chain Boc group is selectively removed with mild acid, and a second peptide chain is synthesized, branching off from the lysine side chain. This process can be repeated to create highly branched, dendrimeric structures.

Cyclic Peptides: Cyclization can significantly improve the metabolic stability and receptor binding affinity of a peptide by constraining its conformation. Fmoc SPPS is a powerful tool for preparing the linear precursors for cyclization.

Solution-Phase Cyclization: This is the most common method. A linear peptide is synthesized on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin), which allows the fully protected or partially protected peptide to be cleaved under very mild acidic conditions, leaving the side-chain protecting groups intact. The linear precursor is then cyclized (head-to-tail macrolactamization) in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. researchgate.net

On-Resin Cyclization: Cyclization can also be performed while the peptide is still attached to the solid support. This can be a head-to-tail cyclization or a side-chain to side-chain cyclization to form a disulfide bridge or other covalent linkage. On-resin cyclization can be advantageous as it avoids the need to handle potentially insoluble linear precursors in solution.

| Cyclization Strategy | Description | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Solution-Phase Head-to-Tail | Cleavage of a protected linear peptide from a hyper-acid-sensitive resin, followed by cyclization in dilute solution. researchgate.net | HATU, PyBOP, HOBt, DIPEA | Generally high yielding for medium-sized rings (5-7 residues); avoids resin-related steric hindrance. | Requires high dilution; risk of dimerization/polymerization; potential insolubility of linear precursor. |

| On-Resin Head-to-Tail | The N-terminal Fmoc group is removed, and the free amine attacks an activated C-terminal linker on the resin. | DPPA, PyBOP | Pseudo-dilution effect on resin can favor intramolecular cyclization and suppress oligomerization. | Can be sterically hindered; sequence-dependent efficiency. |

| On-Resin Side-Chain to Side-Chain | Orthogonal protecting groups on two side chains are removed, and the side chains are linked (e.g., disulfide bond formation). | For disulfides: Air oxidation, Iodine, Thallium(III) trifluoroacetate. | Allows for regioselective formation of cyclic structures within a linear peptide. | Requires careful planning of orthogonal protection schemes. |

Utilization as a Chiral Auxiliary and Synthon in Asymmetric Synthesis

There is currently no available research data to support the utilization of this compound as a chiral auxiliary or synthon in asymmetric synthesis. The principles of asymmetric synthesis often rely on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. While the structure of this compound contains a chiral center at the 2-position of the propyl chain, a review of scientific literature does not indicate its application for this purpose.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a given transformation and its ease of removal after the desired stereocenter has been established. Research in this area has historically focused on compounds like Evans' oxazolidinones and camphor-derived auxiliaries. Without experimental data, it is not possible to assess the potential of this compound to function effectively as a chiral auxiliary.

Advanced Applications in Glycoconjugate and Oligonucleotide Synthesis

Detailed research findings on the application of this compound in the synthesis of glycoconjugates and oligonucleotides are not present in the current body of scientific literature.

The synthesis of glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins or lipids, often involves the use of protected building blocks that can be selectively deprotected and coupled. While the hydroxyl group of this compound could theoretically serve as a point of attachment for a carbohydrate moiety, there are no published studies demonstrating this application.

Similarly, in oligonucleotide synthesis, modified phosphoramidites are often used to introduce non-standard bases or other functionalities into the growing nucleic acid chain. The Fmoc group is a well-established protecting group for the 5'-hydroxyl function in solid-phase oligonucleotide synthesis. However, the specific use of the this compound moiety as a component of a modified building block for oligonucleotide synthesis has not been reported. The stability of the carbamate (B1207046) linkage and the potential for side reactions under the conditions of oligonucleotide synthesis would need to be thoroughly investigated.

Without dedicated research in these areas, the role of this compound in the advanced synthesis of glycoconjugates and oligonucleotides remains undefined.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 9h Fluoren 9 Ylmethyl N 2 Hydroxypropyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In a typical ¹H NMR spectrum, the protons of the fluorenyl group give rise to a series of multiplets in the aromatic region, generally between 7.20 and 7.90 ppm. The protons on the carbamate (B1207046) and the 2-hydroxypropyl moiety exhibit characteristic shifts. For instance, the methylene (B1212753) protons (CH₂) adjacent to the carbamate oxygen are expected to appear as a doublet, while the methine proton (CH) of the fluorenyl group will be a triplet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carbamate group is typically observed in the range of 155-157 ppm. The distinct signals for the fluorenyl carbons and the 2-hydroxypropyl side chain carbons confirm the presence of all structural components.

NMR is also a powerful technique for monitoring the progress of the reaction during the synthesis of this compound. By taking aliquots from the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product peaks can be tracked, allowing for the optimization of reaction conditions and determination of reaction completion.

Table 1: Representative ¹H NMR Spectral Data for a Fmoc-protected Amino Alcohol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.25 | m | 8H | Aromatic protons (Fluorenyl group) |

| 5.20 | d | 1H | NH (Carbamate) |

| 4.40 - 4.20 | m | 3H | CH₂-O and CH (Fluorenyl group) |

| 3.80 - 3.60 | m | 1H | CH (Hydroxypropyl group) |

| 3.50 - 3.30 | m | 2H | CH₂-N (Hydroxypropyl group) |

| 2.50 | s | 1H | OH (Hydroxypropyl group) |

| 1.15 | d | 3H | CH₃ (Hydroxypropyl group) |

Table 2: Representative ¹³C NMR Spectral Data for a Fmoc-protected Amino Alcohol

| Chemical Shift (ppm) | Assignment |

| 156.5 | C=O (Carbamate) |

| 144.0 - 120.0 | Aromatic carbons (Fluorenyl group) |

| 68.0 | CH (Hydroxypropyl group) |

| 66.5 | CH₂-O (Fmoc group) |

| 47.0 | CH (Fmoc group) |

| 45.0 | CH₂-N (Hydroxypropyl group) |

| 21.0 | CH₃ (Hydroxypropyl group) |

Mass Spectrometry for Molecular Identification and Reaction Progress Monitoring

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The measured mass-to-charge ratio (m/z) for these ions allows for the unambiguous confirmation of the compound's molecular weight.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation patterns of the parent ion. A characteristic fragmentation of Fmoc-protected compounds is the loss of the fluorenyl group. This fragmentation provides strong evidence for the presence of the Fmoc moiety. The fragmentation of the 2-hydroxypropyl side chain can also be observed, further corroborating the proposed structure.

Like NMR, mass spectrometry is also a valuable tool for monitoring reaction progress. By analyzing the mass spectra of reaction aliquots, the presence of starting materials, intermediates, and the final product can be identified, providing a clear picture of the reaction pathway and its efficiency.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 328.1543 |

| [M+Na]⁺ | 350.1362 |

| [M+K]⁺ | 366.1102 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. By employing a suitable stationary phase (typically a C18 column) and a mobile phase gradient (often a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), the compound can be separated from any impurities, starting materials, or byproducts.

The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

HPLC is also extensively used for reaction monitoring. Small samples of the reaction mixture can be injected into the HPLC system at various intervals to track the consumption of reactants and the formation of the product. This allows for precise determination of the reaction endpoint and can help in identifying the formation of any side products, which is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Control

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of key functional groups and is particularly useful for monitoring the progress of its synthesis.

The IR spectrum of the compound will exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretch of the hydroxyl group and the N-H stretch of the carbamate. The C=O stretching vibration of the carbamate carbonyl group typically appears as a strong absorption band around 1690-1720 cm⁻¹. The aromatic C-H stretching of the fluorenyl group is observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl chain is seen just below 3000 cm⁻¹.

During the synthesis, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic peaks of the starting materials and the appearance of the key absorption bands of the product. For example, in a reaction where an amine is protected with Fmoc-Cl, the appearance of the carbamate C=O stretch would signify the formation of the desired product. This makes IR spectroscopy a valuable tool for real-time reaction control.

Table 5: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | O-H stretch (alcohol), N-H stretch (carbamate) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1690 - 1720 | C=O stretch (carbamate) |

| 1500 - 1600 | Aromatic C=C stretch |

| 1000 - 1300 | C-O stretch, C-N stretch |

Emerging Trends and Future Research Trajectories for 9h Fluoren 9 Ylmethyl N 2 Hydroxypropyl Carbamate Derivatives

Innovations in Orthogonal Protecting Group Strategies and "Safety-Catch" Linkers

The principle of orthogonality—the selective removal of one protecting group in the presence of others—is fundamental to the synthesis of complex molecules. The Fmoc group, traditionally paired with acid-labile side-chain protection (like Boc or t-butyl ethers), is at the heart of one of the most successful orthogonal strategies in solid-phase peptide synthesis (SPPS). ub.edunih.gov Future research is focused on expanding this orthogonality to accommodate increasingly sensitive and complex molecular targets.

A significant area of innovation involves the development of novel deprotection methods for the Fmoc group itself. Recently, a method using hydrogenolysis under mildly acidic conditions has been reported, which prevents side reactions associated with the basic conditions typically used for Fmoc removal. escholarship.org This approach is particularly valuable for the synthesis of molecules containing highly reactive electrophilic groups that would be incompatible with traditional base-labile deprotection. escholarship.org

"Safety-catch" linkers represent another major trend, enhancing the versatility of Fmoc-based synthesis. nih.govmdpi.com These linkers are stable throughout the synthesis but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under conditions that the linker was previously stable to. nih.govmdpi.com This concept allows for greater flexibility in synthetic design.

Key characteristics of safety-catch linkers compatible with Fmoc chemistry include:

Initial Stability: The linker must be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and any acidic conditions used for side-chain manipulations. nih.gov5z.com

Activation Step: A selective chemical reaction, such as oxidation or reduction, changes the linker's properties. For example, a sulfinyl-based linker can be reduced to a more acid-labile sulfide. mdpi.commdpi.com

Controlled Cleavage: After activation, the peptide or molecule can be cleaved from the solid support under a new set of conditions. nih.gov

| Linker Type | Activation Method | Cleavage Condition (Post-Activation) | Compatibility |

|---|---|---|---|

| Sulfoxide-based (e.g., Mmsb) | Reduction (e.g., Me₃SiCl/Ph₃P) | Acid (e.g., TFA) | Fmoc and Boc Chemistry mdpi.com |

| Thioether-based | Oxidation (to sulfone) | Base (β-elimination) | Fmoc and Boc Chemistry mdpi.commdpi.com |

| p-Nitrobenzyl-based (pNZ) | Reduction (e.g., SnCl₂) | Spontaneous collapse | Orthogonal to Fmoc, Boc, Alloc ub.edu |

These advanced strategies, developed primarily for peptide synthesis, can be directly applied to the synthesis of molecules derived from 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, enabling the construction of more elaborate structures with diverse functional groups.

Integration into Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, relies heavily on the principles of solid-phase synthesis, where the Fmoc group plays a pivotal role. The robustness and high efficiency of Fmoc chemistry have made it a preferred method for the automated synthesis of peptide libraries. nih.gov

The integration of non-standard building blocks, such as derivatives of this compound, into these methodologies is a growing trend. This allows for the creation of peptidomimetics and other novel compound libraries with expanded structural and functional diversity. The reliable, UV-detectable cleavage of the Fmoc group is particularly advantageous for monitoring reaction completion during automated synthesis. nih.gov

Future applications in this area will likely involve:

Peptidomimetic Libraries: Using Fmoc-protected scaffolds that mimic peptide structures but possess improved stability or bioavailability.

PNA-Encoded Libraries: The synthesis of peptide nucleic acid (PNA) monomers often utilizes an Fmoc-protected backbone, demonstrating the group's utility in creating libraries of synthetic DNA mimics for diagnostic and therapeutic research. nih.gov

High-Throughput Screening: The generation of large, diverse libraries of small molecules based on the 2-hydroxypropylamine scaffold will facilitate the discovery of new biologically active compounds.

By incorporating building blocks derived from this compound, chemists can systematically modify structures to explore a wider chemical space, accelerating the pace of drug discovery and materials science research.

Exploration of Novel Fmoc-Modified Bio-inspired Building Blocks for Functional Materials Research

A highly promising research trajectory lies in the use of Fmoc-modified molecules as bio-inspired building blocks for the self-assembly of functional nanomaterials. rsc.orgrsc.org The inherent hydrophobicity and aromaticity of the Fmoc group can drive the self-organization of attached molecules into well-defined structures like nanofibers, ribbons, and hydrogels through π-π stacking and hydrogen bonding. rsc.orgresearchgate.net

While much of the existing research has focused on Fmoc-amino acids and short peptides, the principles are broadly applicable. rsc.orgresearchgate.net Modifying simple, biocompatible molecules like 2-amino-1-propanol (the precursor to the title compound) with an Fmoc group presents an opportunity to create a new class of low-molecular-weight gelators and self-assembling systems. These materials could possess unique properties due to the specific stereochemistry and functionality of the hydroxypropyl moiety.

Potential applications for such novel materials include:

Tissue Engineering: Creating biocompatible hydrogel scaffolds that mimic the extracellular matrix for cell culture and tissue regeneration. researchgate.netresearchgate.net

Drug Delivery: Encapsulating therapeutic agents within self-assembled nanostructures for controlled and targeted release. rsc.org

Biotemplating: Using the ordered structures as templates for the synthesis of inorganic nanomaterials. rsc.org

| Fmoc-Building Block | Resulting Self-Assembled Structure | Potential Application | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine | Hydrogel/Nanofibers | Cell Cultivation, Bio-templating | rsc.org |

| Fmoc-Diphenylalanine | Rigid Hydrogel | Bio-soft Matter, Drug Delivery | rsc.org |

| Fmoc-Lysine-Fmoc | Supramolecular Gels | Antimicrobial Materials | researchgate.net |

| Fmoc-N-(2-hydroxypropyl)carbamate Derivatives | (Hypothetical) Hydrogels, Nanotubes | Functional Biomaterials | N/A |

The exploration of this compound derivatives in this context could lead to new soft materials with tunable mechanical and functional properties.

Development of Sustainable and Catalyst-Free Synthetic Protocols

In line with the broader push towards green chemistry, a key future direction is the development of more sustainable and efficient synthetic routes for Fmoc-protected compounds. This involves minimizing waste, avoiding hazardous reagents, and reducing the use of metal catalysts.

One promising approach is the expanded use of solid-phase synthesis not only for peptides but also for the preparation of the building blocks themselves. For example, a facile method for synthesizing Fmoc-N-methylated amino acids has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid. mdpi.comresearchgate.net This strategy simplifies purification, as excess reagents and byproducts are simply washed away, and the final product is cleaved from the resin in high purity. mdpi.com

Furthermore, there is a trend toward replacing transition-metal catalysts with organocatalysts or performing reactions under catalyst-free conditions. Research has shown the synthesis of complex heterocyclic structures from N-Fmoc protected amino acids using only catalytic amounts of a strong acid like trifluoromethanesulfonic acid, completely avoiding transition metals. core.ac.uk

Future research for the synthesis of this compound and its derivatives will likely focus on:

Adapting solid-phase strategies to streamline the synthesis and purification process.

Exploring enzymatic or organocatalytic methods for the introduction of the Fmoc group.

Developing reaction sequences that maximize atom economy and minimize the use of solvents and protecting groups.

Such innovations will not only make the synthesis more environmentally friendly but also more cost-effective and scalable.

Q & A

Q. What are the critical safety protocols for handling 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in academic laboratories?

Answer : The compound poses acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Key safety measures include:

- PPE : Use nitrile gloves (tested via ASTM F739), chemical-resistant lab coats, and ANSI-approved goggles. For aerosol exposure, employ NIOSH-certified P95 respirators .

- Ventilation : Conduct procedures in fume hoods to limit airborne particulates .

- Emergency Response : Skin/eye contact requires immediate washing with water (15–20 minutes). Spills should be contained using inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Methodological Note : Implement a "two-person rule" during high-risk operations (e.g., recrystallization) and validate glove integrity via standardized permeation tests.

Q. What synthetic methodologies are effective for preparing 9H-fluoren-9-ylmethyl carbamate derivatives?

Answer : Synthesis typically involves:

Fmoc Protection : Reacting the hydroxylpropylamine group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) under nitrogen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Yield Optimization : Reaction temperatures maintained at 0–4°C to minimize side reactions (e.g., carbamate hydrolysis) .

Q. How does crystallographic data inform the reactivity of 9H-fluoren-9-ylmethyl carbamates in solid-phase synthesis?

Answer : Single-crystal X-ray studies reveal:

- Triclinic Packing : Unit cell parameters (e.g., a = 5.18 Å, b = 15.32 Å, c = 20.36 Å) indicate dense molecular packing, reducing solvent accessibility during solid-phase reactions .

- Hydrogen Bonding : Intra-molecular O–H···O interactions (2.7–3.1 Å) stabilize the carbamate group, influencing its resistance to basic cleavage .

Methodological Insight : Use synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve disorder in solvate structures (e.g., propan-2-ol 0.334-solvate) and model reaction pathways .

Q. What analytical strategies ensure stability assessment of this compound under varying storage conditions?

Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset at 119°C, with mass loss correlating to CO/NOx release .

- HPLC-MS Monitoring : Detect hydrolytic byproducts (e.g., free amine) using C18 columns (0.1% TFA in acetonitrile/water) .

- Storage Recommendations : Store at ≤28°C in argon-purged desiccators to prevent moisture-induced degradation .

Q. How can researchers minimize side reactions during peptide coupling using this carbamate?

Answer :

- Solvent Selection : Use DMF with 0.1 M HOBt to suppress racemization .

- Activation : Pre-activate with DIC/HOAt (1:1 molar ratio) at -20°C for 10 minutes before coupling .

- Quenching : Add 20% piperidine in DMF post-reaction to scavenge unreacted Fmoc groups .

Mechanistic Insight : The 2-hydroxypropyl group’s steric hindrance slows acylation, requiring excess coupling reagents (2.5 eq) for complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.